Oxine-copper

Content Navigation

Soluble copper biocides like copper sulfate leach quickly, causing metal corrosion and premature material failure. Oxine-copper, with aqueous solubility of only 0.07 mg/L, eliminates leaching and galvanic corrosion, ensuring decades of wood protection. Its lipid-soluble chelate structure delivers 25x greater antifungal activity than free oxine, making it effective at low loadings. Thermally stable beyond 240°C, it can be incorporated into hot-melt adhesives, extruded plastics, and textiles without degradation. Procure this leach-resistant biocide in consistent high purity for wood preservation, marine coatings, and antimicrobial polymers.

CAS Number

Product Name

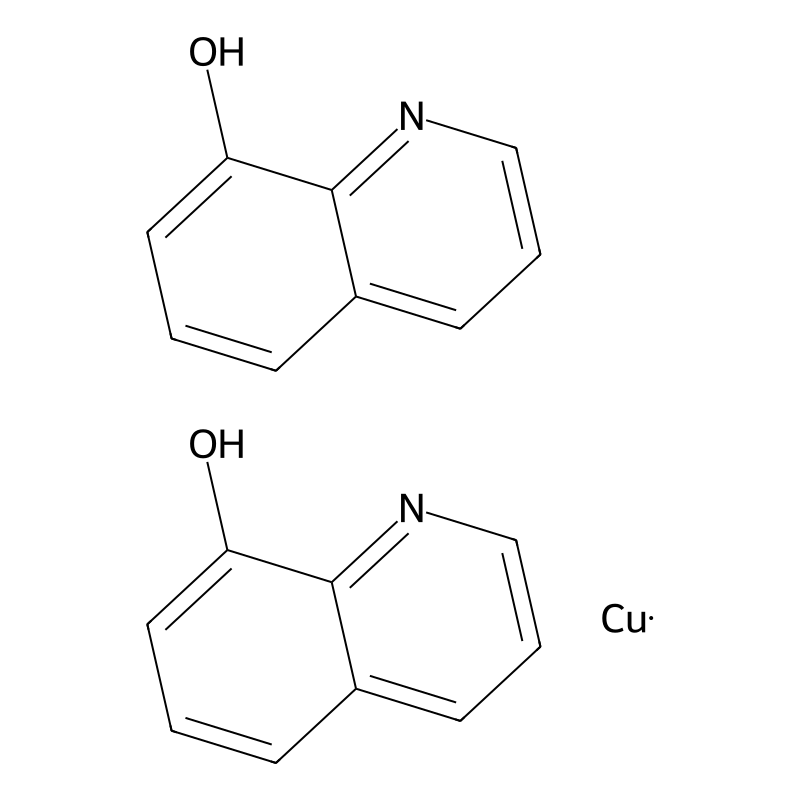

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synonyms

Purity

Package Size

Oxine-copper, also known as copper 8-quinolinolate, is a highly stable, non-ionizable organometallic chelate formed by the complexation of inorganic copper with 8-hydroxyquinoline. In industrial procurement, it is prioritized for its extreme aqueous insolubility (0.07 mg/L at 25°C) and robust thermal stability, which allow it to provide long-lasting, leach-resistant antimicrobial and fungicidal protection. Unlike highly soluble copper salts or volatile organic biocides, oxine-copper maintains its structural integrity in harsh exterior environments and high-temperature manufacturing processes, making it a benchmark active ingredient in wood preservation, marine antifouling coatings, and antimicrobial polymer formulations [1].

Research Fit

Generic substitution with simpler copper salts, such as copper(II) sulfate, frequently fails in long-term material preservation due to their high water solubility, which leads to rapid environmental leaching and severe corrosion of galvanized metal fasteners. Conversely, substituting with the uncomplexed organic ligand, 8-hydroxyquinoline, results in significantly lower antifungal efficacy and reduced thermal stability, limiting its use in high-temperature manufacturing processes like polymer extrusion or hot-melt adhesives. Oxine-copper overcomes these limitations by utilizing a lipid-soluble chelate structure that enhances cellular permeation into fungal pathogens while remaining chemically inert to construction hardware and highly resistant to aqueous washout [1].

Substitution Risk

Solubility & Leaching Resistance

The permanence of a biocide in outdoor applications is directly tied to its solubility. Oxine-copper exhibits an extremely low aqueous solubility of 0.07 mg/L at 25°C, effectively preventing washout in high-moisture environments. In contrast, standard inorganic copper salts like copper sulfate are highly water-soluble, leading to rapid leaching from treated matrices and subsequent environmental toxicity [1].

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 0.07 mg/L |

| Comparator Or Baseline | Copper sulfate (Highly soluble, >300,000 mg/L) |

| Quantified Difference | Oxine-copper is orders of magnitude less soluble than copper sulfate, ensuring long-term fixation. |

| Conditions | Aqueous solution at 25°C and neutral pH |

Procurement teams selecting biocides for exterior lumber or marine coatings must specify oxine-copper to prevent premature product failure caused by rain or water exposure.

Chelation-Enhanced Antifungal Activity

The chelation of copper with 8-hydroxyquinoline creates a lipid-soluble complex that easily permeates fungal cell membranes before dissociating to induce oxidative stress. As a result, oxine-copper demonstrates up to 25 times greater antifungal activity than the uncomplexed 8-hydroxyquinoline ligand[1].

| Evidence Dimension | Antifungal Activity (Relative) |

| Target Compound Data | 25x baseline activity |

| Comparator Or Baseline | Free 8-hydroxyquinoline (1x baseline activity) |

| Quantified Difference | 25-fold increase in antifungal efficacy for the chelated complex. |

| Conditions | In vitro fungal growth inhibition assays |

Allows formulators to achieve superior mold and decay resistance at significantly lower active ingredient loading rates, optimizing formulation costs.

Thermal Stability in Manufacturing

For integration into plastics and hot-melt adhesives, biocides must survive high processing temperatures. Oxine-copper is highly thermally stable, showing no degradation after 14 days at 54°C and resisting thermal decomposition up to 240°C. This sharply contrasts with many organic fungicides that volatilize or degrade during standard polymer extrusion processes .

| Evidence Dimension | Thermal Decomposition Temperature |

| Target Compound Data | >240°C |

| Comparator Or Baseline | Standard volatile organic fungicides (Decompose/volatilize <150°C) |

| Quantified Difference | Oxine-copper provides a >90°C higher thermal processing window. |

| Conditions | Thermogravimetric analysis (TGA) and elevated ambient storage |

Enables the direct compounding of the biocide into extruded plastics, synthetic fibers, and adhesives without loss of active ingredient.

Fastener Non-Corrosivity

In structural applications, the biocide must not compromise the hardware holding the material together. Oil-borne oxine-copper does not accelerate the corrosion of metal fasteners relative to untreated wood. In contrast, water-soluble copper formulations, such as copper sulfate, aggressively corrode galvanized steel nails and staples due to high free-ion availability [1].

| Evidence Dimension | Fastener Corrosion Rate |

| Target Compound Data | Equivalent to untreated baseline |

| Comparator Or Baseline | Copper sulfate / Water-soluble copper (Highly corrosive) |

| Quantified Difference | Oxine-copper eliminates the accelerated galvanic corrosion caused by soluble copper salts. |

| Conditions | Long-term contact with galvanized steel fasteners in treated lumber |

Essential for structural construction and agricultural applications where the failure of metal hardware is as catastrophic as the decay of the wood itself.

Exterior Wood Preservation

Due to its extreme aqueous insolubility (0.07 mg/L) and lack of corrosivity to metal fasteners, oxine-copper is the right choice for pressure and non-pressure treatment of structural lumber, millwork, and decking. It prevents sapstain and decay without the leaching risks associated with copper sulfate [1].

Polymer & Adhesive Compounding

Because it remains stable at temperatures exceeding 240°C, oxine-copper can be directly incorporated into hot-melt adhesives, extruded plastics, and synthetic textiles during manufacturing. This thermal resilience ensures the final product retains maximum antifungal efficacy against Aspergillus and other molds .

Agricultural & Greenhouse Materials

Oxine-copper is heavily utilized in wooden crates, mushroom trays, and greenhouse stakes. Its lipid-soluble chelate structure provides 25x the antifungal activity of free oxine, ensuring high efficacy against rot while its insolubility prevents the biocide from leaching into adjacent soil or foodstuffs [1].

Application Fit Matrix

Physical Description

GREEN-TO-YELLOW CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

Decomposition

Use Classification

General Manufacturing Information

Explore Compound Types